3-(3-Cyanophenoxy)propionic acid
Overview
Description
3-(3-Cyanophenoxy)propionic acid is a compound with the CAS Number: 210962-57-5. It has a molecular weight of 191.191. It appears as a white to yellow solid1.
Synthesis Analysis
The synthesis of 3-(3-Cyanophenoxy)propionic acid is not explicitly mentioned in the search results. However, related compounds such as 3-AMINO-3- (4-CYANOPHENYL)PROPANOIC ACID have been synthesized2. The synthesis of these related compounds might provide insights into potential synthesis pathways for 3-(3-Cyanophenoxy)propionic acid.Molecular Structure Analysis
The IUPAC name for 3-(3-Cyanophenoxy)propionic acid is 3- (3-cyanophenoxy)propanoic acid. The InChI code for this compound is 1S/C10H9NO3/c11-7-8-2-1-3-9 (6-8)14-5-4-10 (12)13/h1-3,6H,4-5H2, (H,12,13)1.Chemical Reactions Analysis
Specific chemical reactions involving 3-(3-Cyanophenoxy)propionic acid are not mentioned in the search results. However, propionic acid and its derivatives are known to participate in various chemical reactions3.Physical And Chemical Properties Analysis
3-(3-Cyanophenoxy)propionic acid is a white to yellow solid1. It has a molecular weight of 191.191. The storage temperature is +4C1.Scientific Research Applications
Renewable Building Blocks in Polymer Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(3-Cyanophenoxy)propionic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation instead of phenol. This approach facilitates the synthesis of bio-based benzoxazine monomers, offering a sustainable alternative to conventional phenol-based materials for various applications in materials science (Acerina Trejo-Machin et al., 2017).
Nematicidal Activity in Agriculture
A study identified 3-Hydroxypropionic acid as a selective nematicidal agent against the plant-parasitic nematode Meloidogyne incognita, highlighting its potential use in agricultural pest management. This compound showed no antimicrobial, cytotoxic, or phytotoxic effects, offering a safe alternative for nematode control (M. Schwarz et al., 2004).
Fermentative Production of Propionic Acid
Research into the fermentative production of propionic acid from carbohydrates has shown promising results, with significant implications for the sustainable production of chemicals used in food preservatives, plastics, and other markets. This bio-based approach could potentially replace petrochemical routes, offering an environmentally friendly alternative (Brandon A. Rodriguez et al., 2014).
Herbicide Action Mechanism
The action mechanism of experimental pyridinyloxyphenoxy propionate herbicides, which are structurally related to 3-(3-Cyanophenoxy)propionic acid, was investigated. These studies provide insight into the inhibition of protein synthesis in plants, offering a basis for the development of new herbicidal compounds (J. C. Kim & L. E. Bendixen, 1987).
Environmental and Biological Monitoring
The use of polyphenol oxidase/clay biosensors for the detection of cyanide demonstrates the environmental monitoring applications of phenolic compounds. This innovative approach provides a sensitive and inexpensive method for detecting toxic substances in water, with potential applications in environmental protection and public health (D. Shan et al., 2004).
Safety And Hazards
The specific safety and hazards information for 3-(3-Cyanophenoxy)propionic acid is not available in the search results. However, a related compound, propionic acid, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system5.
Future Directions
The future directions for 3-(3-Cyanophenoxy)propionic acid are not explicitly mentioned in the search results. However, there has been a growing interest in the bioproduction of propionic acid by Propionibacterium and some anaerobic bacteria6. This suggests that there could be potential for future research into the biological production of 3-(3-Cyanophenoxy)propionic acid and its derivatives.
properties
IUPAC Name |
3-(3-cyanophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-7-8-2-1-3-9(6-8)14-5-4-10(12)13/h1-3,6H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWGPSODOLQZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590990 | |
Record name | 3-(3-Cyanophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenoxy)propanoic acid | |
CAS RN |
210962-57-5 | |
Record name | 3-(3-Cyanophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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